tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate** is a chemical compound notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. This compound features a cyclohexyl ring substituted with a bromobenzamide moiety and a tert-butyl carbamate group, which contributes to its stability and solubility characteristics.
The compound's synthesis and properties have been discussed in various research papers and patents, highlighting its relevance in pharmaceutical applications, particularly as a precursor for drug development. Notably, it has been linked to anticoagulant properties similar to those of Edoxaban, a direct factor Xa inhibitor used in treating thromboembolic disorders .
tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their diverse biological activities and structural versatility .
The synthesis of tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate can be achieved through several methods, typically involving the reaction of cyclohexyl amine derivatives with bromobenzoyl chloride followed by the introduction of a tert-butyl carbamate group.
In one method, the cyclohexylamine is reacted with 2-bromobenzoyl chloride in the presence of triethylamine to form the intermediate 2-bromobenzamide. This intermediate is then treated with tert-butyl chloroformate to yield the final product .
The molecular formula of tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate is . The compound features:
The compound's molecular weight is approximately 397.31 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to confirm its structure.
tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate can undergo various chemical reactions typical for carbamates:
The stability of this compound under different pH conditions is crucial for its application in drug formulation. The reaction kinetics can be monitored using techniques such as High Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) .
The mechanism of action for compounds like tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate often involves interaction with biological targets such as enzymes or receptors involved in coagulation pathways.
For instance, similar compounds have been shown to inhibit factor Xa through competitive binding mechanisms, thus preventing thrombin generation and platelet activation . The specific binding affinity and inhibition kinetics would need to be determined through enzymatic assays.
Relevant analyses such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions .
tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate has significant potential applications in:
Given its structural features and biological activity, this compound represents an important candidate for further research and development in various scientific fields .
The trans-1,4-disubstituted cyclohexane scaffold in tert-butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate is synthesized with strict stereocontrol due to the conformational stability of the chair conformation. The synthesis typically begins with trans-4-aminocyclohexanol or its derivatives, where the relative stereochemistry (1R,4R) is established prior to functionalization. A key intermediate, trans-N-Boc-1,4-cyclohexanediamine, undergoes reductive amination with benzaldehyde in methanol/acetic acid, followed by sodium borohydride reduction, achieving 69% yield with retention of stereochemistry [1]. This method leverages the equatorial positioning of substituents to minimize steric strain.
Alternative routes employ enzymatic resolution or chiral pool derivatives, though yields vary significantly (typically 50–75%). The Boc protection group (tert-butoxycarbonyl) is introduced early using di-tert-butyl dicarbonate under Schotten-Baumann conditions, preventing epimerization during subsequent steps. Table 1 summarizes critical stereoselective steps:
Table 1: Key Stereoselective Transformations
Reaction | Conditions | Stereochemical Outcome | Yield |
---|---|---|---|
Reductive amination | MeOH/AcOH, NaBH₄, 20°C | trans-isomer retention | 69% |
Boc protection | (Boc)₂O, aq. NaOH/CH₂Cl₂ | No epimerization | >80% |
Cyclohexane ring functionalization | Pd-catalyzed coupling | Axial/equatorial selectivity | 60–75% |
Incorporation of the 2-bromobenzamido moiety requires precise activation of the carboxylic acid group in 2-bromobenzoic acid. Carbodiimide activators (e.g., DCC or EDC) with catalytic DMAP in dichloromethane achieve >85% coupling efficiency to trans-4-aminocyclohexylcarbamate intermediates [9]. Critical to success is the ortho-bromo substitution, which induces steric hindrance. Optimized protocols use high-dilution conditions (0.1 M) and a 1.2:1 molar ratio of acid to amine to suppress diacylation.
Microwave-assisted coupling reduces reaction times from 12 hours to 30 minutes, improving yields by 15% while preserving stereointegrity. Post-coupling, purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) to isolate the title compound (CAS: 1286275-26-0, C₁₈H₂₅BrN₂O₃) [10].
Racemic intermediates like trans-1,4-diaminocyclohexane necessitate chiral resolution for enantiopure synthesis. Diastereomeric salt formation with L-tartaric acid resolves the meso isomer from the chiral diamine, achieving 98% ee after recrystallization [7]. Alternatively, chiral HPLC using amylose-based columns (Chiralpak AD-H) separates enantiomers of tert-butyl (1R,4R)-4-aminocyclohexylcarbamate prior to bromobenzamidation.
Enzymatic resolution with lipases (e.g., Candida antarctica) selectively acylates one enantiomer of the diamine precursor, though yields are moderate (40–60%). These methods ensure >99% diastereomeric excess for the final compound when enantiopure routes are required [1] [8].
Solution-phase synthesis dominates due to scalability and straightforward purification. The linear sequence—Boc protection, reductive amination, bromobenzamido coupling, and deprotection—affords the target compound in 3–5 steps with 45–60% overall yield [1] [9]. Key advantages include:
Solid-phase synthesis (SPPS) employs Wang or Merrifield resins but faces challenges:
Table 2: Synthesis Method Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall yield | 45–60% | 20–35% |
Purification | Crystallization/chromatography | Resin cleavage & HPLC |
Scalability | >1 kg feasible | <100 mg optimal |
Stereochemical control | High (via crystallization) | Moderate |
Fmoc-SPPS is unsuitable due to the base-labile nature of fluorenylmethyloxycarbonyl and incompatibility with bromobenzamide stability. Thus, solution-phase remains optimal for large-scale production [4] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1